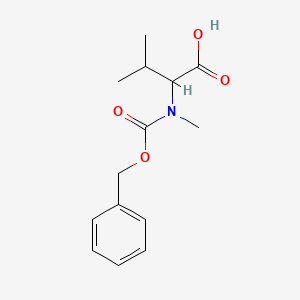

Cbz-N-methyl-DL-valine

Descripción

Cbz-N-methyl-DL-valine (benzyloxycarbonyl-N-methyl-DL-valine) is a chemically modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure comprises a valine backbone with two key modifications: (1) a benzyloxycarbonyl (Cbz) group attached to the α-amino group, serving as a protective moiety, and (2) an N-methyl substitution on the amino group, which alters steric and electronic properties. The DL designation indicates a racemic mixture of D- and L-enantiomers.

The molecular formula of Cbz-N-methyl-DL-valine can be inferred as C₁₄H₁₉NO₄, with an approximate average mass of 265.3 g/mol (derived by adding a methyl group to the N-methyl-DL-valine core and the Cbz protective group) . This compound is particularly valuable in designing peptidomimetics or antitubulin agents where enhanced bioavailability is critical.

Propiedades

IUPAC Name |

3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEHOKZDWLJKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cbz Protection of DL-Valine

The foundational step involves protecting the α-amino group of DL-valine using benzyl chloroformate (Cbz-Cl). This Schotten-Baumann reaction proceeds in a biphasic system (water/acetone) with sodium carbonate (Na₂CO₃) as the base.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Water/Acetone (1:1 v/v) | |

| Base | Na₂CO₃ (2.5 equiv) | |

| Temperature | 0–5°C (initial), then 25°C | |

| Reaction Time | 12–24 hours | |

| Yield | ~100% (crude) |

The product, Cbz-DL-valine, is isolated via extraction with ethyl acetate (EtOAc) after acidification to pH 2. This method avoids racemization due to the mild conditions, critical for preserving stereochemical integrity.

N-Methylation of Cbz-DL-Valine

Introducing the methyl group to the Cbz-protected amine presents challenges due to the carbamate’s low nucleophilicity. A two-step approach is employed:

-

Deprotonation : Treatment with a strong base (e.g., NaH) in tetrahydrofuran (THF) activates the nitrogen.

-

Alkylation : Reaction with methyl iodide (CH₃I) at elevated temperatures (50–60°C) ensures complete methylation.

Optimized Methylation Protocol

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF (anhydrous) | |

| Base | NaH (1.2 equiv) | |

| Alkylating Agent | CH₃I (1.5 equiv) | |

| Temperature | 50–60°C | |

| Reaction Time | 6–8 hours | |

| Yield | 75–80% (after purification) |

The crude product is purified via silica gel chromatography (hexane/EtOAc, 3:1), yielding Cbz-N-methyl-DL-valine as a white solid.

Industrial-Scale Production Techniques

Continuous Flow Methylation

To enhance throughput, industrial processes adopt continuous flow reactors for the methylation step. This method reduces side reactions and improves heat dissipation.

Industrial Reaction Parameters

Purification via CO₂ Complexation

A patent-pending purification method isolates Cbz-N-methyl-DL-valine as a CO₂ complex, leveraging its low solubility in tert-butyl methyl ether (TBME).

Purification Protocol

-

Complex Formation : The crude product is treated with CO₂ gas in methanol, forming a white crystalline complex.

-

Washing : The complex is washed with TBME to remove residual boron and inorganic salts.

-

Decarbonylation : Heating under reduced pressure (40–50°C, 10⁻³ bar) releases pure Cbz-N-methyl-DL-valine.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

| Method | Conditions | Purity | Source |

|---|---|---|---|

| HPLC (UV 254 nm) | C18 column, 70:30 H₂O/MeCN | 99.9% | |

| TLC (Silica) | Hexane/EtOAc (3:1), Rf = 0.4 | Single spot |

| Condition | Stability | Source |

|---|---|---|

| Argon atmosphere | >24 months at 2–8°C | |

| Aqueous solutions | Stable at pH 6–8 for <72 hours |

Decomposition products include benzyl alcohol (from Cbz cleavage) and methylamine, detectable via GC-MS .

Análisis De Reacciones Químicas

Types of Reactions

Cbz-N-methyl-DL-valine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Peptide Building Block

Cbz-N-methyl-DL-valine serves as a crucial building block in peptide synthesis. Its protective Cbz group allows for selective reactions, facilitating the synthesis of complex peptides without undesired side reactions. This selectivity is vital for producing biologically active peptides that can modulate cellular processes.

Case Study: Cyclodepsipeptides

Research has demonstrated that Cbz-N-methyl-DL-valine is integral in synthesizing cyclodepsipeptides, such as destruxin E, which negatively regulates osteoclast morphology. This highlights the compound's potential in developing therapeutic agents targeting bone metabolism disorders.

Antimicrobial Properties

The incorporation of Cbz-N-methyl-DL-valine into peptide structures has been shown to enhance their antimicrobial properties. Studies indicate that N-methylation can alter the hydrophobicity and membrane interactions of peptides, leading to improved efficacy against bacterial strains.

Table 1: Antimicrobial Activity of Peptide Analogues

| Peptide Analogue | MIC (µM) | Observations |

|---|---|---|

| TA4(dK) | 5 - 20.4 | Moderate antibacterial activity |

| C10:0-A2(dk) | Varies | Retained activity against gram (-) bacteria |

| N-methylated analogs | Higher | Reduced hemolytic activity |

Antitumor Activity

Cbz-N-methyl-DL-valine has also been investigated for its antitumor effects, particularly as a substituent in actinomycin D analogs. Research indicates that certain N-methyl-L-valine substituted analogs exhibit comparable or enhanced cytotoxic activities against various cancer cell lines.

Table 2: Cytotoxicity of Actinomycin D Analogues

| Compound | Cytotoxicity (IC50) | Acute Toxicity (LD50) |

|---|---|---|

| Actinomycin D | Reference | Reference |

| N-methyl-L-valine analog | Comparable | Similar to Actinomycin D |

| L-Methylisoleucine(5)-AMD | Slightly more toxic | 1.25-fold increase |

| D-Methylleucine(5)-AMD | Lower toxicity | 2-fold lower than Actinomycin D |

These findings suggest that while some modifications may increase toxicity, others can reduce it without significantly compromising antitumor efficacy .

Synthesis of Drug Linkers

Cbz-N-methyl-DL-valine is utilized in synthesizing drug linkers, which are essential for developing prodrugs or targeted delivery systems in pharmaceuticals. A notable example involves its reaction with HATU and DIEA in dichloromethane to generate active intermediates for further modifications .

Development of Substituted Phenethylamine Derivatives

This compound also plays a role in synthesizing substituted phenethylamine derivatives, which are important in medicinal chemistry for developing various therapeutic agents .

Mecanismo De Acción

The mechanism of action of Cbz-N-methyl-DL-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

CBZ-L-Valine

- Differences : Lacks the N-methyl group and is enantiomerically pure (L-configuration).

- Impact : The absence of N-methylation reduces steric hindrance, making it less effective in enhancing membrane permeability. The L-form is preferred in natural peptide synthesis, whereas the racemic DL-form in Cbz-N-methyl-DL-valine may offer broader stereochemical flexibility .

Methyl DL-valinate hydrochloride

- Differences : Features a methyl ester instead of a Cbz group and is a hydrochloride salt.

- Impact: The ester group is cleaved under basic conditions, whereas the Cbz group requires hydrogenolysis or strong acids. The hydrochloride salt improves aqueous solubility but limits use in non-polar environments .

TMS DL-valine

N-Methyl-DL-valine hydrochloride

- Differences : Lacks the Cbz group but retains N-methylation.

- Impact : The absence of Cbz simplifies deprotection steps but reduces stability during synthesis. Its primary role as a cell-penetration enhancer in antitubulin agents highlights the critical role of N-methylation in bioactivity .

Actividad Biológica

Cbz-N-methyl-DL-valine , a derivative of the amino acid valine, is characterized by the presence of a carboxybenzyl (Cbz) protecting group on the nitrogen atom. This compound has gained attention in biological studies due to its significant role in peptide synthesis and its ability to influence various cellular mechanisms and signaling pathways. The following sections provide a detailed overview of its biological activity, including synthesis methods, applications, and research findings.

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 263.31 g/mol

- Structure : Contains a carboxybenzyl group that protects the amine functionality during synthesis.

Role in Peptide Synthesis

Cbz-N-methyl-DL-valine is primarily utilized in synthesizing biologically active peptides. Its protective group allows for selective reactions, making it a valuable building block in peptide chemistry. This compound has been shown to modulate signaling pathways and gene expression, which can affect cellular metabolism and responses.

- Protein Interactions : Cbz-N-methyl-DL-valine participates in various chemical transformations that influence protein interactions. Its incorporation into peptides can alter the activity of signaling molecules and receptors, leading to modified cellular responses.

- Enzyme Interaction : Studies indicate that this compound interacts with various enzymes during peptide synthesis, affecting their catalytic activity and specificity .

- Cellular Effects : Research has demonstrated that Cbz-N-methyl-DL-valine can impact cellular mechanisms related to protein synthesis and modification, influencing processes such as cell proliferation and apoptosis.

Study 1: Synthesis of Cyclodepsipeptides

In one study, Cbz-N-methyl-DL-valine was utilized in synthesizing cyclodepsipeptides like destruxin E, which acts as a negative regulator of osteoclast morphology. This highlights its potential application in developing therapeutic agents targeting bone metabolism.

Study 2: Hydrogenolysis Reactions

A recent investigation reported the use of Cbz-N-methyl-DL-valine in hydrogenolysis reactions to yield free amines from protected peptides. The study showcased high conversion rates (up to 100%) when using specific surfactants, indicating the efficiency of this compound in synthetic methodologies .

| Study | Findings | Implications |

|---|---|---|

| Cyclodepsipeptide Synthesis | Effective in synthesizing biologically active compounds | Potential therapeutic applications in bone metabolism |

| Hydrogenolysis Reactions | Achieved high conversion rates with surfactants | Enhances efficiency in peptide synthesis |

Therapeutic Potential

The biological activity of Cbz-N-methyl-DL-valine extends to potential therapeutic applications, particularly in drug design and development. Its ability to influence protein interactions makes it a candidate for creating novel peptides with specific biological functions.

Research Applications

This compound is also employed in various research settings to study protein interactions, enzyme kinetics, and cellular responses. Its role as a building block in peptide synthesis facilitates the exploration of complex biological systems .

Q & A

Q. What methodological approaches are critical for synthesizing Cbz-N-methyl-DL-valine with high purity?

To optimize purity, employ stepwise protection-deprotection strategies. For example, use benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis, followed by methylating the valine residue under controlled pH (e.g., using trimethylsilyl chloride in DMF). Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verify purity using HPLC (C18 column, UV detection at 254 nm). Monitor reaction intermediates via TLC and confirm final structure using H NMR (e.g., characteristic Cbz-group peaks at δ 7.3–7.5 ppm) and FTIR (amide I band ~1650 cm) .

Q. How should researchers characterize the stereochemical configuration of Cbz-N-methyl-DL-valine?

Use chiral chromatography (e.g., Chiralpak® IA column with hexane/isopropanol mobile phase) to resolve DL enantiomers. Compare retention times with commercially available D- and L-valine derivatives. Complementary techniques include polarimetry and X-ray crystallography (if single crystals are obtainable). For computational validation, perform molecular docking simulations to assess enantiomer-specific interactions with chiral receptors .

Q. What stability studies are essential for storing Cbz-N-methyl-DL-valine in laboratory settings?

Conduct accelerated degradation studies under varying conditions (pH 3–9, 40–60°C) to identify hydrolysis-sensitive sites. Monitor degradation via LC-MS and quantify stability using Arrhenius kinetics. Store lyophilized samples at −20°C in amber vials with desiccants to prevent racemization and moisture-induced decomposition .

Advanced Research Questions

Q. How can researchers address contradictory data in enantiomeric excess (ee) measurements for Cbz-N-methyl-DL-valine?

Cross-validate results using orthogonal methods:

- Analytical : Compare ee values from chiral HPLC with F NMR (if fluorine-containing derivatizing agents are used).

- Computational : Apply density functional theory (DFT) to predict rotational barriers and correlate with experimental ee.

- Statistical : Use one-way ANOVA to assess inter-method variability (e.g., p < 0.05 threshold) and identify systematic errors in calibration .

Q. What experimental design principles apply to studying Cbz-N-methyl-DL-valine’s role in peptide backbone modifications?

Design peptide analogs incorporating Cbz-N-methyl-DL-valine at varying positions (N-terminal, internal, C-terminal). Assess conformational impacts via circular dichroism (CD) spectroscopy and protease resistance assays (e.g., trypsin digestion followed by MALDI-TOF analysis). Use molecular dynamics simulations (AMBER force field) to model steric effects of N-methylation on peptide folding .

Q. How can computational modeling predict the metabolic fate of Cbz-N-methyl-DL-valine in enzymatic studies?

Perform in silico docking (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential metabolic sites. Validate predictions via in vitro assays: incubate with liver microsomes, extract metabolites using SPE cartridges, and analyze via UPLC-QTOF-MS. Compare experimental fragmentation patterns with simulated in silico spectra .

Methodological Guidance

Q. What strategies ensure data integrity when reporting conflicting spectroscopic results for Cbz-N-methyl-DL-valine?

- Reproducibility : Replicate experiments under identical conditions (temperature, solvent purity).

- Documentation : Maintain detailed lab notebooks with raw spectra and instrument parameters (e.g., NMR shim settings, HPLC pressure logs).

- Peer Review : Submit data to open-access repositories (e.g., Zenodo) for independent validation .

Q. How to design a robust literature review framework for Cbz-N-methyl-DL-valine’s applications in medicinal chemistry?

- Search Strategy : Use SciFinder and Reaxys with keywords "Cbz-valine derivatives" and "N-methyl amino acids," filtering for patents (2010–2025).

- Critical Appraisal : Apply CONSORT criteria to assess synthesis reproducibility in primary literature.

- Synthesis Trends : Map reaction yields and conditions from the MDL Patent Chemistry Database to identify under-explored routes (e.g., microwave-assisted alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.